molecular formula C22H37NO2S B11645927 N-cycloheptyl-2,4,6-tri(propan-2-yl)benzenesulfonamide

N-cycloheptyl-2,4,6-tri(propan-2-yl)benzenesulfonamide

Cat. No.: B11645927
M. Wt: 379.6 g/mol
InChI Key: VEOKRZNCKDPOEQ-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide compound characterized by its unique structure, which includes a cycloheptyl group and three isopropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
  • N-CYCLOHEXYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

N-CYCLOHEPTYL-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the cycloheptyl group, which may confer different steric and electronic properties compared to its cyclohexyl analog. This can result in variations in reactivity and biological activity, making it a compound of interest for further study .

Properties

Molecular Formula

C22H37NO2S

Molecular Weight

379.6 g/mol

IUPAC Name

N-cycloheptyl-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H37NO2S/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)26(24,25)23-19-11-9-7-8-10-12-19/h13-17,19,23H,7-12H2,1-6H3

InChI Key

VEOKRZNCKDPOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CCCCCC2)C(C)C

Origin of Product

United States

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